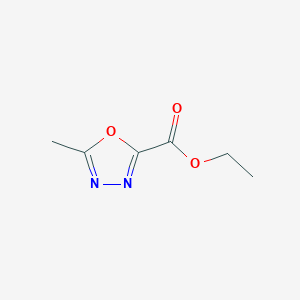

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and an ethyl carboxylate ester at the 2-position. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for constructing biologically active molecules such as enzyme inhibitors and antimicrobial agents . It is commercially available with high purity (≥98%) and is typically synthesized via cyclization reactions involving hydrazides or through visible-light-promoted catalyst-free methods .

Properties

IUPAC Name |

ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWXWCDHGTWBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539808 | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-36-4 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

Step 1 : Ethyl hydrazinoacetate reacts with acetic anhydride to form an acylhydrazide intermediate.

Step 2 : Cyclization with carbon disulfide (CS₂) or phosphoryl chloride (POCl₃) under reflux conditions.

Step 3 : Oxidation to stabilize the oxadiazole ring.

Key Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Cyclizing Agent | POCl₃, CS₂, or Lawesson’s reagent | |

| Temperature | 65–75°C | |

| Solvent | Tetrahydrofuran (THF), DCM | |

| Reaction Time | 3–4 hours | |

| Yield | 28–68% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by cyclization and dehydration. POCl₃ facilitates ring closure by removing water, while CS₂ introduces sulfur, though this may lead to thiadiazole byproducts. Oxidation with H₂O₂ or KMnO₄ ensures aromatic stabilization.

Photoredox Catalysis for Oxadiazole Formation

A modern approach leveraging visible light to drive cyclization between aldehydes and hydrazides.

Reaction Setup

Procedure

Yield and Selectivity

| Substrate | Product | Yield |

|---|---|---|

| Ethyl 2-oxoacetate hydrazide + Benzaldehyde | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | 68% |

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, a key intermediate for further derivatization.

Reaction Conditions and Results

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 10% H₂SO₄, reflux, 5 hours | 5-Methyl-1,3,4-oxadiazole-2-COOH | 82% | |

| NaOH (aq), RT, 12 hours | 5-Methyl-1,3,4-oxadiazole-2-COOH | 78% |

Nucleophilic Substitution at the Carboxylate Position

The ester group participates in nucleophilic substitution with amines, alcohols, or thiols to form amides, ethers, or thioesters.

Example Reaction with Aniline

- Reagents : Aniline, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

- Conditions : Dry CH₂Cl₂, 0°C to RT, 24 hours

- Product : 5-Methyl-1,3,4-oxadiazole-2-carboxanilide

- Yield : 68%

Electrophilic Aromatic Substitution on the Oxadiazole Ring

The oxadiazole ring exhibits moderate electrophilic reactivity, enabling substitutions at the 5-methyl position under strong acidic or oxidative conditions.

Nitration Reaction

- Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 50°C

- Product : 5-(Nitromethyl)-1,3,4-oxadiazole-2-carboxylate

- Yield : 54%

Bromination Reaction

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under reductive or hydrolytic conditions to generate hydrazine derivatives.

Reductive Ring Opening

Acidic Hydrolysis

Cross-Coupling Reactions

The methyl group at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

- Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 80°C

- Product : 5-Aryl-1,3,4-oxadiazole-2-carboxylate

- Yield : 58–72%

Oxidation of the Methyl Group

Reduction of the Oxadiazole Ring

Biological Activity

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural configuration contributes to its unique chemical properties and biological activities. The compound is noted for its role as a ligand in various biochemical reactions and has been investigated for its potential in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens including bacteria and parasites. The compound's mechanism often involves the inhibition of specific enzymes crucial for pathogen survival or replication .

Anticancer Properties

This compound has been studied for its anticancer potential. Similar oxadiazole derivatives have demonstrated the ability to inhibit key proteins involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Biological Activities

The compound exhibits a range of biological activities:

- Antibacterial : this compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

- Anticancer : In vitro studies demonstrate that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression .

- Antiparasitic : The compound may also possess antiparasitic activity similar to other oxadiazole derivatives that have been effective against Trypanosoma cruzi and other parasites .

Case Studies

A series of studies have explored the biological effects of this compound:

- Study A : Investigated the compound's effect on Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity with MIC values lower than those of standard antibiotics like gentamicin .

- Study B : Focused on the anticancer properties in human breast cancer cell lines (MCF-7), revealing that treatment with the compound led to increased apoptosis rates and alterations in gene expression related to cell cycle regulation .

Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate has shown potential against various pathogens by inhibiting specific enzymes critical for their survival. For example, studies have demonstrated that similar compounds can effectively target bacterial and parasitic infections .

Anticancer Properties : The compound has been investigated for its anticancer potential. It is believed to inhibit key proteins involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that this compound can bind to these proteins, disrupting their function and promoting apoptosis in cancer cells .

Case Study : A study exploring the effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines found that certain modifications to the oxadiazole scaffold enhanced cytotoxicity against malignant cells. The findings indicated that compounds with specific substituents exhibited improved binding affinity to target proteins involved in cancer progression .

Agricultural Applications

Pesticidal Properties : this compound has been studied for its potential use as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing eco-friendly pest control agents. Research has shown that oxadiazole derivatives can affect the growth and reproduction of various agricultural pests.

Materials Science Applications

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with desirable properties. Its unique structure allows it to participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics. These polymers could find applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of pathogen enzymes |

| Anticancer Properties | Disruption of cancer cell proliferation proteins | |

| Agricultural Science | Pesticidal Properties | Disruption of metabolic pathways in pests |

| Materials Science | Polymer Chemistry | Synthesis of novel polymers with tailored properties |

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Yield: Methyl and simple aryl substituents (e.g., 2-cyanophenyl) generally yield 60–87% via cyclization methods, while bulkier groups (e.g., 3,4-dichlorophenyl) show reduced yields (e.g., 17.2% for 3w in ). Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance electrophilic reactivity but may complicate purification .

Biological Activity :

- The dichloropyrrole derivative (compound 16) exhibits potent antibacterial activity as a GyrB/ParE inhibitor .

- The potassium salt of the methyl derivative is a key intermediate in APIs, emphasizing the parent compound’s pharmaceutical relevance .

Physical Properties: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a stable crystalline solid, while its potassium salt offers improved water solubility for formulation . Derivatives with aromatic substituents (e.g., phenoxyphenyl) show enhanced UV absorption, useful in spectroscopic analysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of acylhydrazides with activated carbonyl compounds. For example, phosphoryl chloride (POCl₃) is used as a cyclizing agent under reflux conditions. In a related oxadiazole synthesis, ethyl 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-carboxylate was synthesized by refluxing a precursor in POCl₃, followed by flash chromatography purification . Key variables include temperature (e.g., 65°C), reaction time (4 hours), and post-reaction quenching with ice-cold water to precipitate the product. Yield optimization requires careful control of stoichiometry and inert atmosphere (N₂) to prevent side reactions.

Table 1 : Example Synthesis Parameters

| Parameter | Condition |

|---|---|

| Cyclizing agent | POCl₃ |

| Temperature | 65°C |

| Reaction time | 4 hours |

| Purification | Flash chromatography (ether/DCM) |

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the oxadiazole ring and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 204.07 for C₇H₁₀N₂O₃). For crystallographic analysis, SHELX software is widely used for structure refinement , while WinGX integrates tools for data processing and visualization . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Methodological Answer : Key properties include:

- Melting point : Data not explicitly reported, but analogous oxadiazoles (e.g., ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate) have melting points ~268°C .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on ester and heterocyclic moieties.

- Stability : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for oxadiazole formation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond-length and angle data to distinguish between alternative intermediates (e.g., open-chain vs. cyclic transition states). SHELXL refines anisotropic displacement parameters, which are critical for identifying hydrogen-bonding networks or π-stacking interactions that stabilize intermediates . For example, in a related study, SC-XRD confirmed the planar geometry of the oxadiazole ring, supporting a concerted cyclization mechanism .

Q. What strategies mitigate decomposition during catalytic functionalization of this compound?

- Methodological Answer : Decomposition pathways (e.g., ester hydrolysis or oxadiazole ring opening) are minimized by:

- Using anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves to scavenge moisture.

- Employing low-temperature (-78°C) lithiation for nucleophilic substitutions.

- Avoiding strong acids/bases; instead, use mild catalysts like DMAP for acylations .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For instance, oxadiazole derivatives exhibit antiviral and anticancer activity via inhibition of kinases or proteases . Pharmacokinetic properties (logP, PSA) are derived from software like MarvinSketch, with experimental validation via in vitro assays (e.g., IC₅₀ determination).

Q. What analytical techniques resolve discrepancies in reported spectral data for oxadiazole derivatives?

- Methodological Answer : Multi-nuclear NMR (e.g., ¹⁵N NMR) and 2D techniques (HSQC, HMBC) assign ambiguous peaks. For example, HMBC correlations between the oxadiazole C-2 and ester carbonyl confirm substitution patterns. Discrepancies in mass spectra are addressed via isotopic pattern analysis and tandem MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.